9-Deoxydoxorubicin

説明

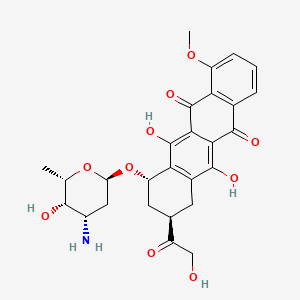

Structure

3D Structure

特性

CAS番号 |

84519-42-6 |

|---|---|

分子式 |

C27H29NO10 |

分子量 |

527.5 g/mol |

IUPAC名 |

(8R,10S)-10-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,11-dihydroxy-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione |

InChI |

InChI=1S/C27H29NO10/c1-10-23(31)14(28)8-18(37-10)38-17-7-11(15(30)9-29)6-13-20(17)27(35)22-21(25(13)33)24(32)12-4-3-5-16(36-2)19(12)26(22)34/h3-5,10-11,14,17-18,23,29,31,33,35H,6-9,28H2,1-2H3/t10-,11+,14-,17-,18-,23+/m0/s1 |

InChIキー |

KXAYNEKSZHDBGO-LOGLVVABSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O |

異性体SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@H](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O |

正規SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O |

他のCAS番号 |

84519-42-6 |

同義語 |

9-deoxydoxorubicin 9-deoxydoxorubicin hydrochloride, (8R-trans)-isome |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of Anthracyclines for 9 Deoxydoxorubicin and Analogs

Biosynthetic Pathways and Structural Elucidation of Anthracyclines

Anthracyclines are a significant family of natural products produced by microorganisms, primarily from the Streptomyces genus. nih.gov These compounds are glycosides, characterized by a tetracyclic aglycone (the anthracyclinone) linked to one or more deoxysugar moieties. nih.gov The structural diversity within this family arises from a shared biosynthetic pathway that allows for variations in both the aglycone and the attached sugars. nih.govnih.gov

The biosynthesis of the anthracycline core begins with a type II polyketide synthase (PKS) system. nih.gov This enzymatic machinery catalyzes the iterative condensation of simple carboxylic acid units, such as an acetyl-CoA or propionyl-CoA starter unit, with extender units like malonyl-CoA to assemble the polyketide backbone. nih.gov Following the formation of the tetracyclic ring structure, a series of post-PKS tailoring enzymes—including oxygenases, methyltransferases, and reductases—modify the core to produce various anthracyclinones. nih.gov

A crucial step in the biosynthesis is glycosylation, which is indispensable for the biological activity of anthracyclines. nih.gov Glycosyltransferases (GTs) are enzymes that attach deoxysugar units to the aglycone scaffold. nih.gov For doxorubicin (B1662922) and its precursor daunorubicin (B1662515), the key sugar is L-daunosamine, which is synthesized via its own enzymatic pathway and activated as dTDP-L-daunosamine before being transferred to the aglycone by a specific glycosyltransferase. acs.org The characterization of these biosynthetic pathways not only provides insight into how these complex molecules are made in nature but also opens avenues for generating new anthracyclines through combinatorial biosynthesis and pathway engineering. nih.govresearchgate.net

The structural elucidation of these complex molecules relies on a combination of spectroscopic and spectrometric techniques. Mass spectrometry is widely used to identify known anthracyclines and detect novel analogs in microbial extracts. researchgate.net Advanced techniques like tandem mass spectrometry (MS/MS) provide fragmentation patterns that help to characterize the structure of both the aglycone and the sugar moieties. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for determining the precise three-dimensional structure and stereochemistry of these compounds.

Semisynthetic Approaches to 9-Deoxydoxorubicin and Modified Analogs

While biosynthesis provides a diverse range of natural anthracyclines, chemical synthesis is essential for creating analogs with specific structural modifications not found in nature. The total synthesis of anthracyclines like doxorubicin is a complex and challenging process. google.com Therefore, most efforts to generate analogs, including this compound, utilize a more practical semisynthetic approach, starting from the readily available parent compounds like doxorubicin or daunorubicin. google.comnih.gov

The synthesis of this compound and its precursor, 9-deoxydaunorubicin, has been achieved through a two-step process starting from the parent anthracycline. nih.gov The first step involves the dehydration of the tertiary alcohol at the C9 position to create an olefin, yielding a 9,10-anhydro intermediate. This intermediate is then subjected to catalytic hydrogenation to reduce the double bond, resulting in the desired 9-deoxy product. nih.gov This approach allows for the specific removal of the C9 hydroxyl group, a key structural feature believed to be involved in the biological activity of the parent drug.

Below is a data table summarizing this semisynthetic route.

| Parent Compound | Intermediate Compound | Key Reaction Steps | Product |

| Daunorubicin | 9,10-Anhydrodaunorubicin | 1. Dehydration | 9-Deoxydaunorubicin |

| 2. Catalytic Hydrogenation | |||

| Adriamycin (Doxorubicin) | 9,10-Anhydroadriamycin | 1. Dehydration | Not explicitly stated as this compound, but the methodology applies to adriamycin derivatives nih.gov |

| 2. Catalytic Hydrogenation |

Other semisynthetic modifications focus on different parts of the anthracycline scaffold, such as the daunosamine (B1196630) sugar. For instance, N-functionalization of the amino group is a common strategy to create extensive libraries of new derivatives, including amide, carbamate, and N-alkylated compounds. nih.govresearchgate.net

Design Principles for Novel Anthracycline Derivatives Related to this compound

The primary goal in designing novel anthracycline derivatives is to improve their therapeutic index by enhancing anti-tumor activity while reducing toxic side effects, particularly cardiotoxicity. nih.govnih.gov The design of analogs like this compound is based on structure-activity relationship (SAR) studies that aim to identify which parts of the molecule are responsible for its efficacy and which contribute to its toxicity.

The C9 position of the anthracycline A-ring is a critical site for molecular modification. The tertiary hydroxyl group at this position is thought to play a role in the molecule's mechanism of action. nih.gov The design principle behind this compound was to investigate the importance of this functional group. Research has shown that removal of the C9 tertiary alcohol to produce 9-deoxy analogs resulted in compounds that were significantly less active than their parent drugs in inhibiting the growth of cancer cells in culture. nih.gov This finding suggests that the C9 hydroxyl group is important for the expression of biological activity. nih.gov

Conversely, other modifications have led to compounds with potentially improved properties. For example, modifications to the daunosamine sugar moiety can have a profound impact. The development of 4'-deoxydoxorubicin was based on the principle of altering the sugar stereochemistry to potentially reduce cardiotoxicity, and it has been suggested as a clinically useful analog based on preclinical studies. nih.gov Similarly, removing the methoxyl group at the C4 position of the aglycone has been shown to produce analogs with greater cytotoxicity than their parent compounds. nih.gov

These findings highlight the complex nature of anthracycline SAR, where small structural changes can lead to significant differences in biological outcomes. The design of new derivatives is a process of balancing desired enhancements in anti-tumor efficacy with the reduction of unwanted toxicities.

The following table summarizes key structural modifications and their reported impact.

| Analog/Derivative Class | Key Structural Modification | Reported Impact on Activity/Toxicity | Reference |

| 9-Deoxydaunorubicin | Removal of the C9 tertiary alcohol | Significantly reduced cytotoxic activity | nih.gov |

| 4'-Deoxydoxorubicin | Removal of the C4' hydroxyl on the sugar | May lack cardiac toxicity, potentially clinically useful | nih.gov |

| 4-Demethoxy Analogs | Removal of the C4 methoxyl group from the aglycone | Increased cytotoxicity compared to parent compounds | nih.gov |

| Formamidinoanthracyclines | Modification at the C3' position of the daunosamine moiety | Lower cardiotoxicity compared to parent compounds in animal models | researchgate.net |

Molecular and Cellular Mechanisms of Action of 9 Deoxydoxorubicin

DNA Interaction Modalities: Intercalation and Binding Affinity

A primary mode of action for 9-Deoxydoxorubicin involves its interaction with cellular DNA. Similar to its parent compound, Doxorubicin (B1662922), this compound is understood to intercalate into the DNA double helix. This process involves the planar tetracyclic ring system of the molecule inserting itself between adjacent base pairs of DNA researchgate.netscispace.combiomedpharmajournal.orgnih.gov. This intercalation distorts the DNA structure, interfering with essential cellular processes such as DNA replication, transcription, and repair researchgate.netbiomedpharmajournal.orgnih.gov. Studies comparing the DNA affinity of anthracycline derivatives, including this compound, to the parent drug suggest similarities in their uptake and retention by cells, implying comparable DNA-binding capabilities ncats.io.

Topoisomerase Inhibition and DNA Scission Mechanisms

This compound significantly impacts the activity of DNA topoisomerases, enzymes critical for managing DNA topology during cellular processes.

Specific research detailing the direct inhibition of Topoisomerase I by this compound is not prominently featured in the available literature. However, it is known that the parent compound, Doxorubicin, can inhibit human DNA Topoisomerase I activity, with reported IC50 values indicating a direct inhibitory effect ncats.io. While the precise interaction of this compound with Topoisomerase I remains to be elucidated, its structural similarity to Doxorubicin suggests a potential for similar inhibitory actions, though the extent and significance of this interaction require further investigation.

A well-established mechanism for this compound involves its potent inhibition of DNA Topoisomerase II researchgate.netscispace.combiomedpharmajournal.orgdrugbank.comnih.gov. Topoisomerase II is essential for resolving DNA tangles and supercoils by creating transient double-strand breaks, allowing strands to pass through each other, and then re-ligating the breaks. This compound acts as a "Topoisomerase II poison" by stabilizing the cleavable complex formed between the enzyme and DNA researchgate.netscispace.comnih.gov. This stabilization prevents the re-ligation step, leading to persistent DNA double-strand breaks biomedpharmajournal.orgncats.iocapes.gov.brmedkoo.com. Both isoforms of Topoisomerase II, Topoisomerase II alpha (Top2α) and Topoisomerase II beta (Top2β), are known targets of anthracyclines like Doxorubicin researchgate.netdrugbank.comcapes.gov.br. Top2α is particularly crucial during DNA replication and cell proliferation, making its inhibition a key factor in the cytotoxic effect of these drugs on rapidly dividing cancer cells capes.gov.br. The stabilization of the Topoisomerase II-DNA complex by this compound ultimately leads to DNA damage, replication fork stalling, and cell cycle arrest, culminating in cell death researchgate.netbiomedpharmajournal.orgcapes.gov.br.

Cellular Pharmacokinetics and Pharmacodynamics of 9 Deoxydoxorubicin in Preclinical Models

Cellular Uptake and Efflux Mechanisms

The cellular uptake of doxorubicin (B1662922) and its analogues is generally understood to occur via passive diffusion, facilitated by their amphiphilic nature. The lipophilicity and charge distribution of the molecule, reflected in parameters like Log D7.4, play a significant role in this process uleth.ca. Studies comparing 9-Deoxydoxorubicin to its parent compound, doxorubicin, indicate that its cellular uptake and retention are similar to those of doxorubicin plos.org.

Intracellular Distribution and Nuclear Accumulation

Following cellular entry, the intracellular distribution of this compound is expected to follow patterns observed for doxorubicin, which readily crosses cell membranes and translocates into the nucleus dntb.gov.uafrontiersin.org. Studies on doxorubicin have shown significant localization within the nuclear compartment, with saturation of the nucleolus occurring early, followed by surrounding nuclear areas researchgate.net. This nuclear accumulation is crucial for doxorubicin's primary mechanism of action, which involves direct interaction with DNA. While specific quantitative data on the subcellular distribution of this compound is scarce, its structural similarity to doxorubicin and its reported interaction with DNA suggest a propensity for nuclear accumulation plos.org. The extent to which this compound accumulates in the nucleus compared to doxorubicin remains an area requiring further detailed investigation.

Subcellular Target Engagement Studies

The primary cytotoxic mechanism of doxorubicin involves intercalation into DNA, inhibition of topoisomerase II, and the generation of DNA strand breaks. Preclinical studies comparing this compound to doxorubicin have provided insights into its target engagement. Notably, research in murine leukemia P388 cells indicated that while cellular uptake and DNA affinity might be similar to doxorubicin, this compound induced "very few DNA breaks" plos.org. This finding suggests a significantly reduced engagement with DNA-induced damage pathways compared to doxorubicin, which could explain its lower cytotoxic potency. While other targets like topoisomerase II inhibition are common to anthracyclines, the precise degree of this compound's engagement with these targets, relative to doxorubicin, requires further specific investigation.

Mechanisms of Acquired Resistance to 9 Deoxydoxorubicin at the Molecular and Cellular Levels

Efflux Pump Overexpression and Function (e.g., MDR1/P-gp)

A primary mechanism by which cancer cells confer resistance to 9-deoxydoxorubicin is through the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), encoded by the MDR1 gene mdpi.commdpi.comnih.govnih.govgoogleapis.comeur.nl. P-gp acts as an energy-dependent efflux pump, actively transporting a broad spectrum of xenobiotics, including many chemotherapeutic drugs, out of the cell. This efflux reduces the intracellular concentration of this compound below the threshold required for its cytotoxic activity, thereby rendering the cells resistant mdpi.comnih.gov. The overexpression of MDR1/P-gp can also lead to cross-resistance against other drugs that are substrates for this transporter mdpi.comaacrjournals.org. Research has indicated that signaling pathways, such as the ERK pathway, can regulate P-gp expression, potentially contributing to this resistance phenotype mdpi.com. Furthermore, other efflux pumps, including MDR3 (ABCB4) and MDR5 (ABCB5), have also been identified as conferring resistance to doxorubicin (B1662922) remedypublications.com.

Table 1: P-glycoprotein Expression in Doxorubicin-Sensitive vs. Resistant Cell Lines

| Cell Line Designation | P-gp Expression Level | Intracellular Doxorubicin Accumulation | Relative Resistance (Fold) | Citation |

| MDA-MB-231-S (Sensitive) | Undetectable | High | 1 | nih.gov |

| MDA-MB-231-R (Resistant) | High | Low | >10 | nih.gov |

| MCF-7 (Sensitive) | Low | Moderate | 1 | nih.govnih.gov |

| MCF-7-Dox (Resistant) | High | Very Low | >15 | nih.govnih.gov |

Note: Specific fold resistance values can vary significantly depending on the experimental setup and cell line selection methods. The table illustrates the general trend of increased P-gp expression correlating with reduced drug accumulation and increased resistance.

Alterations in Topoisomerase Expression or Activity

This compound, like other anthracyclines, exerts its cytotoxic effects by targeting and inhibiting topoisomerase II (TOPII) enzymes, specifically TOPIIα and TOPIIβ. These enzymes are crucial for managing DNA topology during replication and transcription by creating transient double-strand breaks (DSBs) that are subsequently resealed remedypublications.commdpi.com. Doxorubicin stabilizes the cleavable complex formed between TOPII and DNA, preventing the resealing of these breaks and leading to DNA damage and apoptosis remedypublications.com. Acquired resistance can arise from alterations in the expression levels or activity of TOPII remedypublications.comuniroma1.ittno.nl. For instance, reduced levels of TOPIIα protein can decrease the formation of drug-stabilized cleavage complexes, thereby diminishing DNA damage and conferring resistance uniroma1.ittno.nl. Conversely, some resistant cell lines have shown increased TOPIIα expression, suggesting a more complex regulatory interplay remedypublications.com. Post-translational modifications of TOPIIα can also alter its catalytic activity and sensitivity to drugs tno.nl. Furthermore, mislocalization of TOPIIα from the nucleus to the cytoplasm can impair its function and contribute to resistance remedypublications.comuniroma1.it.

Table 2: Topoisomerase IIα Activity and Resistance Mechanisms

| Alteration in TOPIIα | Consequence for Drug Action | Resistance Mechanism | Citation |

| Reduced expression/activity | Decreased formation of TOPII-DNA cleavage complexes, less DNA damage | Reduced drug target engagement | remedypublications.comuniroma1.ittno.nl |

| Mutations | Altered drug binding affinity or catalytic activity | Reduced drug target engagement | remedypublications.commdpi.com |

| Cytoplasmic localization (instead of nuclear) | Impaired access to DNA, reduced enzyme function | Reduced drug target engagement | remedypublications.comuniroma1.it |

| Suppression of TOPII-linked apoptotic signaling | Prevents apoptosis induction downstream of DNA damage | Evasion of cell death | remedypublications.comuniroma1.it |

| Post-translational modifications | Altered enzymatic activity and drug sensitivity | Modified drug target engagement | tno.nl |

Enhanced DNA Repair Pathway Activity

Cancer cells can develop resistance by bolstering their intrinsic DNA repair machinery, enabling them to efficiently mend the DNA damage induced by this compound mdpi.comnih.govmdpi.comnih.govnih.gov. Chemotherapeutic agents like doxorubicin primarily function by inducing DNA damage, which, if unrepaired, triggers cell cycle arrest or apoptosis. When DNA repair pathways are upregulated or become more efficient, cancer cells can neutralize the drug's genotoxic effects and survive nih.govnih.gov. Key DNA repair pathways implicated in resistance to anthracyclines include Nucleotide Excision Repair (NER) and Homologous Recombination (HR), which are critical for repairing DNA adducts and double-strand breaks, respectively remedypublications.comnih.gov. Studies have shown that cancer cells with highly active NER and HR systems are better equipped to overcome the cellular damage caused by doxorubicin remedypublications.comnih.gov. The dysregulation of DNA damage response (DDR) pathways, such as the ATM–Chk2–p53 axis, can also contribute to resistance by altering the cell's ability to sense and repair DNA lesions nih.gov. Moreover, enhancing the activity of DNA repair kinases has been shown to increase sensitivity to doxorubicin in previously resistant cells, highlighting the therapeutic potential of targeting these pathways mdpi.com.

Table 3: Key DNA Repair Pathways Implicated in Resistance

| DNA Repair Pathway | Mechanism of Action in Resistance | Relevance to this compound | Citation |

| Nucleotide Excision Repair (NER) | Repairs bulky DNA adducts, including those formed by anthracyclines. | High | remedypublications.comnih.gov |

| Homologous Recombination (HR) | Repairs double-strand breaks (DSBs) that can result from stalled replication forks due to drug-induced damage. | High | remedypublications.comnih.gov |

| ATM–Chk2–p53 Pathway | Central to the DNA damage response, coordinating cell cycle arrest and DNA repair. | High | nih.gov |

Dysregulation of Apoptotic Signaling Pathways

The induction of programmed cell death (apoptosis) is a critical mechanism by which this compound eliminates cancer cells. However, acquired resistance can manifest as an evasion of these apoptotic signals mdpi.comnih.govfrontiersin.orgnih.gov. This evasion can occur through several mechanisms:

Inactivation of Pro-Apoptotic Proteins: Mutations or loss-of-function in genes encoding key pro-apoptotic proteins, such as caspases (e.g., caspase-3, -7, -8, -9) or the tumor suppressor p53, can prevent the initiation of the apoptotic cascade mdpi.comremedypublications.comfrontiersin.org. The tumor suppressor p53, in particular, plays a pivotal role in sensing DNA damage and initiating apoptosis or cell cycle arrest; its inactivation is frequently associated with doxorubicin resistance mdpi.comfrontiersin.org.

Activation of Anti-Apoptotic Proteins: Conversely, cancer cells may upregulate the expression or activity of anti-apoptotic proteins, such as Bcl-2, Bcl-xL, or XIAP (X-linked inhibitor of apoptosis protein), which can sequester or inhibit caspases, thereby blocking cell death remedypublications.comfrontiersin.org.

Dysregulation of Signaling Cascades: Pro-survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, can be activated in resistant cells. These pathways can promote cell proliferation, survival, and inhibit apoptosis, counteracting the effects of cytotoxic drugs remedypublications.comnih.gov.

Table 4: Key Molecular Players in Apoptotic Evasion

| Protein/Pathway | Role in Apoptosis | Mechanism of Resistance | Citation |

| p53 | Tumor suppressor; induces apoptosis/cell cycle arrest upon DNA damage. | Inactivating mutations or functional loss of p53 leads to evasion of apoptosis and increased resistance. | mdpi.comfrontiersin.org |

| Caspases (e.g., -3, -7, -8, -9) | Executioner proteins of apoptosis. | Downregulation or inhibition of caspases prevents the proteolytic cascade required for apoptotic cell death. | remedypublications.com |

| Bcl-2 Family Proteins | Regulators of mitochondrial outer membrane permeabilization (MOMP), a key apoptotic event. | Upregulation of anti-apoptotic members (e.g., Bcl-2) or downregulation of pro-apoptotic members (e.g., Bax, Bak) inhibits MOMP and caspase activation. | remedypublications.comfrontiersin.org |

| PI3K/Akt Pathway | Promotes cell survival, growth, and inhibits apoptosis. | Constitutive activation of this pathway can override apoptotic signals induced by this compound. | remedypublications.comnih.gov |

| MAPK/ERK Pathway | Involved in cell proliferation, survival, and can inhibit apoptosis. | Activation of this pathway can contribute to resistance by promoting cell survival and proliferation, counteracting drug-induced stress. | remedypublications.comnih.gov |

Modulation of Cellular Metabolism and Lipid Homeostasis in Resistance

Emerging evidence suggests that alterations in cellular metabolism and lipid homeostasis play a significant role in the development of resistance to chemotherapeutic agents, including this compound nih.govfrontiersin.orgscispace.comrecherche-cardiovasculaire-metabolique.fr. Cancer cells can reprogram their metabolic pathways to support increased proliferation, survival, and drug resistance nih.gov. Specifically, changes in lipid metabolism, including the composition and processing of fatty acids, have been implicated. Fatty acid-binding proteins (FABPs), such as FABP5, are intracellular lipid chaperones that deliver fatty acids to various organelles. Increased expression of FABP5 has been linked to doxorubicin resistance, potentially by influencing lipid accumulation and activating signaling pathways like PPARγ and CaMKII frontiersin.org.

Table 5: Lipid Metabolism Markers and Their Role in Resistance

| Marker/Process | Role in Cellular Function/Resistance | Relevance to this compound Resistance | Citation |

| FABP5 | Intracellular lipid chaperone; delivers fatty acids to organelles. | Increased expression linked to doxorubicin resistance, potentially via PPARγ/CaMKII signaling. | frontiersin.org |

| Fatty Acids (SFAs, MUFAs) | Alter cell membrane composition (lipid saturation); provide energy source. | Increased saturation can protect cells from oxidative stress induced by therapies. | nih.gov |

| Sphingolipids/Phospholipids | Essential components of cell membrane structure. | Dysregulation associated with metabolic disorders and potentially drug resistance. | recherche-cardiovasculaire-metabolique.fr |

| Cellular Metabolism | Reprogramming of metabolic pathways to support proliferation, survival, and drug resistance. | Metabolic shifts can provide energy and building blocks for resistant cells. | nih.govscispace.com |

Structure Activity Relationship Sar Studies of 9 Deoxydoxorubicin and Anthracycline Analogs

Impact of Modifications on the Aglycone Moiety on Biological Activity

Table 1: Impact of Aglycone Modifications on Anthracycline Activity

| Modification Example | Parent Compound | Modified Compound | Reported Impact on Biological Activity | Citation(s) |

| Removal of C4 methoxy (B1213986) group | Daunorubicin (B1662515) | 4-Demethoxydaunorubicin (4-DDM) | Higher potency, reduced cardiotoxicity | nih.gov |

| Incorporation of Idarubicin Aglycone | Various | Analogs with Idarubicin Aglycone | Potent cytotoxicity, especially N,N-dimethylidarubicin-trisaccharide | acs.org |

| Absence of aglycone methoxy group | Doxorubicin (B1662922) | Annamycin | Noted structural characteristic | acs.org |

| Ring B hydroxyl group modification (removal, nitro, amino) | Various | Ring-B modified analogs | Promising pharmacological activity, but not improved MDR activity | nih.gov |

Role of Sugar Moiety Modifications in Cellular Interactions

The aminosaccharide moiety, typically daunosamine (B1196630), is integral to the biological activity of anthracyclines, influencing DNA binding, topoisomerase II inhibition, and cellular uptake ineosopen.orgineosopen.orgresearchgate.netresearchgate.net. Modifications to this sugar unit can significantly alter how the drug interacts with cells and overcomes resistance mechanisms. For example, altering the N-substitution state of the amine in the sugar moiety is critical for cytotoxicity and generally improves cellular uptake acs.orgnih.gov. Specifically, N,N-dimethylation of the amine can differentiate between DNA damage and chromatin damage activities acs.orgnih.gov.

Furthermore, modifications to the sugar moiety can help anthracyclines evade recognition by efflux pumps like P-glycoprotein (P-gp), thereby increasing intracellular drug concentrations and overcoming P-gp-mediated drug resistance acs.orgosu.edu. Derivatives such as 3'-azidodaunorubicin (ADNR) have demonstrated increased potency and an ability to avert P-gp binding acs.org. The orientation and substitution of the 3-OH group on the second sugar residue can also critically influence anticancer activity banglajol.info. Studies suggest that an alpha linkage between sugar units is preferred for higher anticancer activity compared to a beta linkage osu.edu. The sugar moiety is essential for the drug's cytotoxic effect and functions as an inhibitor of DNA topoisomerase II researchgate.netbanglajol.info.

Table 2: Impact of Sugar Moiety Modifications on Cellular Interactions

| Modification Example | Parent Compound | Modified Compound / Type of Modification | Reported Impact on Cellular Interactions / Activity | Citation(s) |

| N-substitution state of 3-amine | Doxorubicin | N,N-dimethylated analogs | Critical for cytotoxicity, improves cellular uptake | acs.orgnih.gov |

| Amino group modification | Daunorubicin | 3'-azidodaunorubicin (ADNR) | Averts P-gp binding, increases potency | acs.org |

| Amino group replacement | Daunorubicin | Analogs lacking 3'-amino group | Altered cytotoxicity, reduced DNA binding | researchgate.net |

| Sugar linkage orientation | Daunorubicin | α-linked disaccharide analogs | Higher anticancer activity than β-linked analogs | osu.edu |

| Sugar moiety general modification | Daunorubicin | Various sugar modifications | Can avert P-gp recognition/efflux, overcome resistance | acs.orgosu.edu |

Stereochemical Influences on Molecular Target Engagement

Stereochemistry plays a vital role in how anthracyclines engage with their molecular targets, primarily DNA and topoisomerase II ineosopen.orgineosopen.orgresearchgate.net. The precise spatial arrangement of atoms within the aminosaccharide moiety is critical for effective DNA intercalation and for the formation of ternary complexes with DNA and topoisomerase II ineosopen.orgineosopen.orgresearchgate.net. The stereochemistry of the 3-amine carbon, in particular, is crucial for anthracycline cytotoxicity and cellular uptake acs.orgnih.gov.

Research has shown that modifications in the stereochemistry of the sugar moiety can influence the drug's interaction with DNA. For instance, the compound 4-demethoxydaunorubicin (4-DDM) exhibits distinct intercalation orientations into DNA compared to other derivatives, a behavior attributed to the absence of its methoxy group nih.gov. This altered binding stereochemistry in 4-DDM may contribute to its pharmacological effectiveness nih.gov. Furthermore, specific hydrogen bonds between the DNA and the daunosamine moiety, involving hydroxyl and amine groups at particular positions, are thought to be essential for proper drug-DNA recognition researchgate.net. The introduction of fluorine at specific positions, such as C-8 on ring A, has also been used to study the influence of stereochemistry on biological activity researchgate.net.

Table 3: Stereochemical Influences on Anthracycline Target Engagement

| Structural Feature / Modification | Compound / Class | Effect on Target Engagement / Activity | Citation(s) |

| Stereochemistry of 3-amine carbon | Various | Critical for cytotoxicity and cellular uptake | acs.orgnih.gov |

| 3-OH group orientation in second sugar | Various | Influences anticancer activity | banglajol.info |

| Absence of C4 methoxy group (aglycone) | 4-DDM | Altered DNA intercalation orientation | nih.gov |

| Daunosamine moiety interactions | Anthracyclines | Hydrogen bonds with DNA stabilize ternary complex | researchgate.net |

| Stereochemistry of aminosaccharide | Anthracyclines | Critical for DNA binding and Topo II inhibition | ineosopen.orgineosopen.orgresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 9-Deoxydoxorubicin Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational approach used to correlate a molecule's chemical structure with its biological activity. This allows for the prediction of the activity of novel analogs and guides the design of more effective compounds isca.meajrconline.orgnih.gov. QSAR studies on anthracycline derivatives aim to identify key structural features that influence cytotoxicity, DNA intercalation, and other biological endpoints isca.menih.govacs.orgnih.govresearchgate.net.

These models often utilize various molecular descriptors, including graph theoretical indices and physicochemical properties such as lipophilicity, polarizability, and electronic/steric parameters isca.meajrconline.org. Techniques like Multiple Linear Regression (MLR) and Genetic Function Approximation (GFA) are commonly employed for model development isca.meneovarsity.org. For example, QSAR studies have been conducted to predict the anticancer potency of compounds like deoxydoxorubicin against melanoma cell lines, correlating structural features with activity nih.govresearchgate.net. The integration of Artificial Intelligence (AI) into QSAR modeling has further enhanced the early prediction of cytotoxic potential, making the drug discovery process more efficient nih.gov. QSAR is particularly valuable when the three-dimensional structures of drug targets are not fully characterized ajrconline.orgneovarsity.org.

Preclinical Investigations of 9 Deoxydoxorubicin Efficacy and Biological Responses

In Vitro Cytotoxicity and Antiproliferative Activity in Cell Lines

Studies evaluating the in vitro cytotoxic and antiproliferative activity of 9-deoxydoxorubicin have primarily utilized murine leukemia P388 cells, a standard model for anthracycline drug screening. Comparative analyses indicate that this compound exhibits a significantly reduced cytotoxic potency when contrasted with doxorubicin (B1662922). Specifically, research on murine leukemia P388 cells has shown that while doxorubicin possesses considerable cytotoxic power, this compound is considerably less cytotoxic nih.gov. Further investigations into various hybrid anthracycline structures, including those related to this compound, have indicated that some compounds were only effective at higher concentrations, while others showed no cytotoxicity in tested cell lines like K562 acs.org. These findings suggest that the structural modifications in this compound, compared to doxorubicin, alter its ability to inhibit cell proliferation and induce cell death in vitro, generally leading to lower potency.

Comparative Studies of DNA Damage Induction (Single/Double-Strand Breaks) by this compound

A key aspect of anthracycline cytotoxicity is their ability to induce DNA damage, particularly single-strand breaks (SSBs) and double-strand breaks (DSBs). Comparative studies have investigated the DNA-damaging capacity of this compound relative to doxorubicin. Research indicates that this compound induces significantly fewer DNA breaks than doxorubicin and another analogue, 4-demethyl-6-deoxydoxorubicin (B1252890), in murine leukemia P388 cells nih.govacs.org. While doxorubicin and certain hybrid structures were shown to induce DNA double-strand breaks, this compound was found to induce very few such breaks acs.org. Furthermore, the kinetics of DNA break induction differed, with this compound reaching a plateau in DNA break levels after approximately 45 minutes of exposure, unlike the linear increase observed with doxorubicin over a longer period nih.gov. This suggests that the modifications in this compound may alter its interaction with DNA or topoisomerase enzymes, leading to a diminished capacity for DNA strand breakage, a critical mechanism for anthracycline-induced cytotoxicity nih.gov.

In Vivo Antitumor Activity in Non-Human Xenograft and Syngeneic Models (Mechanistic Focus)

Preclinical evaluation of this compound's in vivo antitumor activity in xenograft or syngeneic models is less extensively detailed in the provided literature compared to its in vitro effects. However, comparative studies in murine leukemia P388 models suggest that while doxorubicin is effective, analogues like this compound may exhibit reduced potency. For instance, in the context of P388 leukemia, 4-demethyl-6-deoxydoxorubicin was identified as the most effective agent, implying that this compound was less potent than both doxorubicin and this other analogue nih.gov. Specific studies detailing the mechanistic focus of this compound's in vivo antitumor activity in xenograft or syngeneic models are not explicitly provided in the reviewed search results. The primary focus in the literature appears to be on doxorubicin's broad in vivo efficacy and the development of other analogues with potentially improved therapeutic indices.

Advanced Research Methodologies and Future Research Directions for 9 Deoxydoxorubicin

Development of Novel Drug Delivery Systems for Preclinical Research Applications (e.g., Nanocarriers, Prodrugs)

The clinical utility of anthracyclines is often hampered by significant side effects, driving the development of targeted delivery systems to improve their therapeutic index. nih.govwaocp.org While specific preclinical studies on 9-Deoxydoxorubicin delivery systems are not extensively documented, the strategies employed for doxorubicin (B1662922) provide a valuable blueprint for future research.

Nanocarriers:

Nanoparticle-based drug delivery systems have revolutionized cancer treatment by enabling the targeted delivery of cytotoxic agents. mdpi.com For anthracyclines like doxorubicin, various nanocarriers are in preclinical and clinical development, including liposomes, polymeric nanoparticles, micelles, and dendrimers. mdpi.comnih.govwalshmedicalmedia.com These carriers can exploit the enhanced permeability and retention (EPR) effect in tumor tissues for passive targeting. walshmedicalmedia.com

Liposomes: Liposomal formulations of doxorubicin, such as Doxil® and Myocet®, are already in clinical use and have demonstrated reduced cardiotoxicity compared to the free drug. nih.govnih.gov Similar liposomal encapsulations could be developed for this compound to improve its safety profile. Preclinical studies for doxorubicin-loaded liposomes have been optimized using statistical designs like the Box-Behnken method to enhance encapsulation efficiency and control release. nih.gov

Polymeric Nanoparticles: Biodegradable polymers are used to create nanoparticles that can encapsulate drugs, offering controlled and sustained release. mdpi.com The development of such nanoparticles for this compound could enhance its bioavailability and reduce systemic exposure.

Micelles: Polymeric micelles are another promising nanocarrier, particularly for hydrophobic drugs. For doxorubicin, reduction-sensitive micelles have been designed for triggered drug release in the tumor microenvironment. frontiersin.org

Prodrugs:

A prodrug is an inactive or less active derivative of a drug molecule that is converted into its active form within the body. ijnrd.org This approach can overcome issues such as poor solubility, instability, and non-specific toxicity. ijnrd.org For doxorubicin, prodrug strategies often involve linking the drug to a carrier molecule via a linker that is cleaved under specific physiological conditions, such as the acidic tumor microenvironment or in the presence of tumor-specific enzymes. ijnrd.orgnih.gov

Carrier-Linked Prodrugs: These involve attaching the drug to a carrier, which can be a polymer, peptide, or antibody. A novel albumin-binding prodrug of doxorubicin has been shown to improve its pharmacokinetic profile and reduce toxicity. nih.gov

Stimuli-Responsive Prodrugs: These are designed to release the active drug in response to internal or external stimuli. For instance, doxorubicin prodrugs with pH-sensitive linkers can selectively release the drug in the acidic environment of tumors. ijnrd.org Another approach involves disulfide bonds that are cleaved in the reductive environment of tumor cells, as demonstrated in doxorubicin prodrugs linked to fatty alcohols. nih.gov

Future preclinical research on this compound should focus on adapting these established nanocarrier and prodrug technologies to its specific physicochemical properties. The goal would be to create delivery systems that enhance its tumor-targeting capabilities while minimizing off-target effects.

| Delivery System | Example Compound | Key Features | Potential Application for this compound |

|---|---|---|---|

| Liposomes | Doxil® (Doxorubicin) | Reduced cardiotoxicity, passive tumor targeting via EPR effect. nih.govnih.gov | Improved safety profile and tumor accumulation. |

| Polymeric Micelles | PEGylated Doxorubicin Prodrug | Reduction-sensitive release, high drug loading. frontiersin.org | Tumor-specific drug release and enhanced efficacy. |

| Albumin-Binding Prodrug | IPBA-Dox (Doxorubicin) | Extended plasma half-life, improved pharmacokinetics. nih.gov | Enhanced systemic circulation and tumor uptake. |

| Fatty Alcohol Prodrug | DSSC16 NAs (Doxorubicin) | Stable nanoassembly, rapid activation in tumor cells. nih.gov | Balanced stability and controlled drug release. |

Computational Biology and In Silico Approaches for Mechanism Elucidation and Drug Design

Computational biology and in silico methods are indispensable tools in modern drug discovery, offering insights into drug-target interactions, predicting pharmacological properties, and guiding the design of new therapeutic agents. nih.gov For this compound, these approaches can be instrumental in elucidating its mechanism of action and in the rational design of next-generation analogs.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For doxorubicin, molecular docking has been used to study its interaction with DNA and topoisomerase II, its primary targets. nih.gov Similar studies with this compound could reveal how the absence of the 9-hydroxyl group affects its binding affinity and specificity for these targets, potentially explaining differences in its biological activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of molecules over time. This can be used to study the conformational changes in drug-target complexes and to understand the stability of drug-carrier interactions in delivery systems. For instance, MD simulations have been used to investigate the formulation of doxorubicin in nanodiscs.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing QSAR models for a range of anthracycline analogs, including this compound, it may be possible to predict the activity of novel derivatives and to identify the key structural features responsible for their therapeutic effects.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Pharmacophore models can be used to screen virtual libraries of compounds to identify new potential drug candidates with similar activity.

In silico tools can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the drug development process. nih.gov For this compound, these methods could be used to predict its metabolic fate and to design analogs with improved bioavailability.

| Methodology | Application | Potential Insights for this compound |

|---|---|---|

| Molecular Docking | Predicting drug-target interactions. nih.gov | Understanding the binding of this compound to DNA and topoisomerase II. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of molecules. | Assessing the stability of this compound in drug delivery systems. |

| QSAR | Correlating chemical structure with biological activity. nih.gov | Predicting the anticancer activity of novel this compound analogs. |

| ADME Prediction | Predicting pharmacokinetic properties. nih.gov | Guiding the design of this compound analogs with improved bioavailability. |

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Preclinical Studies

Omics technologies, which provide a global assessment of genes (genomics), proteins (proteomics), and metabolites (metabolomics), are transforming our understanding of disease and drug action. The integration of these technologies in preclinical studies of this compound can provide a comprehensive view of its cellular effects and help identify biomarkers of response and toxicity.

Genomics: Genomic profiling of cancer cells can help identify genetic alterations that confer sensitivity or resistance to this compound. nih.govresearchgate.net For example, mutations in genes involved in DNA repair pathways might influence the efficacy of DNA-damaging agents like anthracyclines. Systems genetics approaches, using genetically diverse mouse populations, have been employed to identify quantitative trait loci (QTLs) and candidate genes that modulate doxorubicin-induced cardiotoxicity. nih.gov

Proteomics: Proteomic analysis can reveal changes in protein expression and post-translational modifications in response to drug treatment. nih.govnih.gov For doxorubicin, proteomics has been used to study its effects on cardiac cells and to identify proteins involved in its cardiotoxic effects. nih.govfrontiersin.org Similar studies with this compound could help to understand its specific impact on cellular pathways and to identify potential biomarkers of its therapeutic and adverse effects.

Metabolomics: Metabolomics provides a snapshot of the metabolic state of a cell or organism. By analyzing changes in the metabolome following treatment with this compound, it may be possible to identify metabolic pathways that are perturbed by the drug and to discover biomarkers of its activity.

The integration of these different omics datasets can provide a more complete picture of the biological effects of this compound. For example, combining genomic and proteomic data can help to link genetic variations to changes in protein expression and function, providing a deeper understanding of the mechanisms of drug action and resistance.

Q & A

Q. How can researchers ensure methodological transparency when publishing negative results for this compound’s antitumor efficacy?

- Methodological Answer : Negative results must include power calculations to confirm adequate sample size and raw data deposition in public repositories (e.g., Figshare). Detailed protocols for tumor measurement (e.g., caliper vs. imaging) and criteria for progression-free survival should be explicitly stated to enable post-hoc analysis .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。